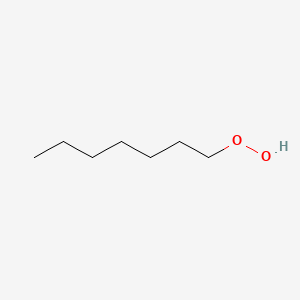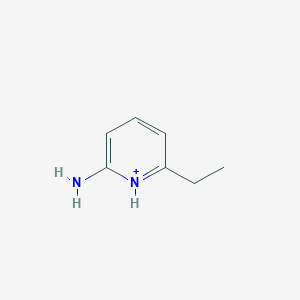![molecular formula C8H14S2 B14755741 2,3-Dithiaspiro[4.5]decane CAS No. 176-72-7](/img/structure/B14755741.png)
2,3-Dithiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dithiaspiro[4.5]decane is a chemical compound with the molecular formula C8H14S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol compounds with cyclohexanone derivatives. One common method includes the use of a base to facilitate the formation of the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,3-Dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes or receptors that are sensitive to sulfur-containing compounds. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Another spiro compound with a similar structure but different chemical properties.
6,10-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms in the ring structure.
Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement
Uniqueness
2,3-Dithiaspiro[4.5]decane is unique due to its specific sulfur-containing spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur chemistry is important .
Eigenschaften
CAS-Nummer |
176-72-7 |
|---|---|
Molekularformel |
C8H14S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
2,3-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
InChI-Schlüssel |
HAXVUMKRJJJVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CSSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


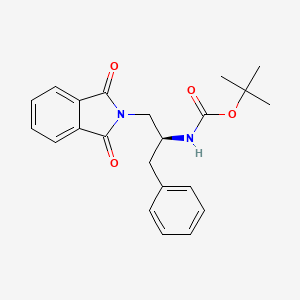

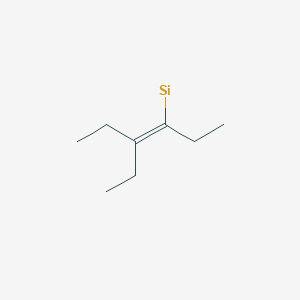


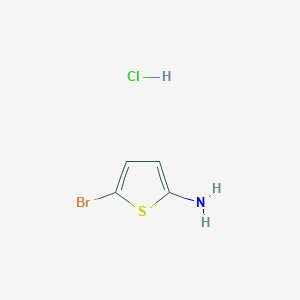
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
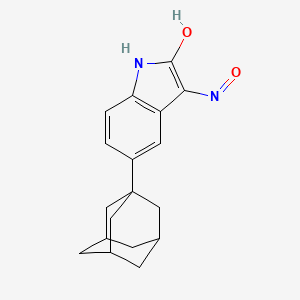

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
